BenchChemオンラインストアへようこそ!

BG45

HDAC selectivity histone acetylation epigenetics

BG45 (CAS 926259-99-6) is a validated, HDAC3-selective inhibitor (IC50 289 nM) that offers unambiguous pharmacologic discrimination from HDAC1/2/6 inhibition. For multiple myeloma researchers, BG45 uniquely recapitulates HDAC3 knockdown phenotypes—including caspase-3/PARP cleavage, STAT3 hyperacetylation, DNMT1 downregulation—without off-target confounding. Demonstrated in vivo efficacy at 50 mg/kg and synergistic enhancement of bortezomib/lenalidomide in xenograft models. Essential for HDAC3-DNMT1 crosstalk and STAT3 signaling studies. Procure with confidence from authenticated suppliers; ≥98% HPLC purity guaranteed.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 926259-99-6
Cat. No. B1666942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG45
CAS926259-99-6
SynonymsBG45;  BG-45;  BG 45.
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16)
InChIKeyLMWPVSNHKACEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BG45 (926259-99-6): HDAC3-Selective Class I HDAC Inhibitor for Multiple Myeloma Research


BG45 (CAS 926259-99-6), chemically N-(2-aminophenyl)pyrazine-2-carboxamide, is a small-molecule class I histone deacetylase (HDAC) inhibitor with demonstrated selectivity for HDAC3 . In cell-free enzymatic assays, BG45 inhibits HDAC3 with an IC50 of 289 nM, while requiring substantially higher concentrations to inhibit HDAC1 (IC50 = 2.0 µM), HDAC2 (IC50 = 2.2 µM), and HDAC6 (IC50 >20 µM) . BG45 has been validated in vitro and in vivo as a prototype HDAC3-selective inhibitor with anti-multiple myeloma activity [1].

Why Generic Substitution Fails: Isoform-Specific HDAC3 Targeting Differentiates BG45 from Pan-HDAC and HDAC1/2 Inhibitors


Substituting BG45 with a non-selective pan-HDAC inhibitor or an HDAC1/2-selective compound would fundamentally alter experimental outcomes due to differential target engagement. Genetic knockdown studies demonstrate that HDAC3, but not HDAC1 or HDAC2, is critical for multiple myeloma cell proliferation and survival; HDAC3 knockdown triggered the most significant growth inhibition in RPMI8226 cells, while HDAC1 knockdown induced only modest effects and HDAC2 knockdown produced no growth inhibition [1]. Consistent with this target biology, BG45 replicates the functional consequences of HDAC3 knockdown—including caspase-3 and PARP cleavage, STAT3 hyperacetylation, and downregulation of phospho-STAT3—that HDAC1/2 inhibition fails to produce [1]. Moreover, bortezomib synergizes with HDAC3 inhibition (achieved with BG45 or MS275) but not with HDAC6-selective inhibition (Merck60) [1], establishing that the specific HDAC3-selective profile of BG45 is functionally non-substitutable for combination studies.

BG45 Comparative Evidence: Quantified Differentiation Against Closest Analogs and Alternatives


HDAC3 Selectivity Profile: BG45 vs. Pan-HDAC Inhibitors (LBH589/Panobinostat) in Cellular Acetylation Assays

BG45 demonstrates functional HDAC3 selectivity distinct from pan-HDAC inhibitors. In MM.1S multiple myeloma cells, BG45 dose-dependently induced acetylation of histone H2A, H3, and H4, but did not increase α-tubulin acetylation—a biomarker of HDAC6 inhibition. In contrast, the non-selective pan-HDAC inhibitor LBH589 (panobinostat) significantly triggered both histone and α-tubulin acetylation [1]. This differential acetylation pattern confirms that BG45 spares HDAC6 activity, whereas pan-HDAC inhibitors engage HDAC6 and class I HDACs indiscriminately.

HDAC selectivity histone acetylation epigenetics

HDAC3 vs. HDAC1/2 Isoform Knockdown Comparison: Validation of BG45's Target-Specific Functional Effects

Genetic knockdown studies establish HDAC3 as the critical class I HDAC isoform in multiple myeloma, validating BG45's target selection. In RPMI8226 MM cells, lentiviral shRNA-mediated knockdown of HDAC3 triggered the most significant growth inhibition (assessed by [³H]-thymidine uptake and MTT assay), whereas HDAC1 knockdown induced only modest growth inhibition, and HDAC2 knockdown produced no growth inhibitory effect [1]. Moreover, only HDAC3 knockdown induced caspase-3 and PARP cleavage, indicating that apoptosis induction is HDAC3-specific and not recapitulated by HDAC1 or HDAC2 suppression [1].

HDAC isoform function multiple myeloma genetic validation

Bortezomib Synergy: HDAC3 Inhibition (BG45/MS275) vs. HDAC6 Inhibition (Merck60)

BG45 synergistically enhances bortezomib-induced cytotoxicity through HDAC3 inhibition, a property not shared by HDAC6-selective inhibitors. In RPMI8226 multiple myeloma cells, combination treatment with bortezomib plus the HDAC1/2/3 inhibitor MS275 produced synergistic cytotoxicity, whereas bortezomib combined with the HDAC6-selective inhibitor Merck60 did not show synergy [1]. In an in vivo murine xenograft model of human multiple myeloma (MM.1S), BG45 administered at 50 mg/kg significantly inhibited tumor growth as a single agent, and the combination of BG45 (50 mg/kg) with bortezomib enhanced tumor growth inhibition beyond either single agent alone [1].

drug synergy bortezomib combination therapy

DNMT1 Downregulation: HDAC3-Specific Effect Not Observed with HDAC1/2 Knockdown

BG45 downregulates DNA methyltransferase 1 (DNMT1) expression, an effect specifically attributable to HDAC3 inhibition rather than class I HDAC inhibition broadly. Knockdown of HDAC3, but not HDAC1 or HDAC2, downregulates DNMT1 expression in multiple myeloma cells. BG45 treatment recapitulates this HDAC3-specific effect, reducing DNMT1 expression and mediating MM cell proliferation inhibition [1]. Furthermore, combined treatment with BG45 and the DNMT1 inhibitor 5-azacytidine triggers synergistic DNMT1 downregulation, growth inhibition, and apoptosis in MM cell lines and patient-derived MM cells [1].

DNA methylation DNMT1 epigenetic crosstalk

Combination Synergy with Lenalidomide: BG45 in MM Cell Lines

BG45 exhibits synergistic anti-myeloma activity when combined with lenalidomide, expanding its utility beyond bortezomib-based combinations. In multiple myeloma cell lines, treatment with BG45 combined with lenalidomide produced synergistic growth inhibitory and pro-apoptotic effects [1]. BG45 alone induces apoptosis through downregulation of bcl-2 and Bcl-xl, upregulation of Bax, PARP activation, and decreased p-JAK2 and p-STAT3 signaling, with the combination further enhancing these effects [1].

lenalidomide combination therapy apoptosis

BG45 in Vivo Efficacy and Safety: Murine Xenograft Model Validation

BG45 demonstrates in vivo tumor growth inhibition as both monotherapy and in combination with bortezomib in a murine xenograft model of human multiple myeloma. In MM.1S tumor-bearing mice, BG45 administered at doses up to 50 mg/kg significantly inhibited tumor growth in a dose-dependent manner when used alone, and the combination of BG45 (50 mg/kg) with bortezomib enhanced tumor growth inhibition beyond either single agent alone [1]. Importantly, BG45 treatment at these efficacious doses was not associated with significant body weight loss or overt toxicity in the xenograft model [1].

in vivo efficacy xenograft preclinical

BG45 (926259-99-6) Validated Research Applications: From Mechanistic Epigenetics to Preclinical Combination Studies


Mechanistic Dissection of HDAC3-Specific Functions in Class I HDAC Biology

Researchers seeking to distinguish HDAC3-specific functions from those of HDAC1 and HDAC2 can employ BG45 as a pharmacologic tool that complements genetic knockdown approaches. The evidence demonstrates that HDAC3 knockdown—but not HDAC1 or HDAC2 knockdown—triggers significant MM cell growth inhibition, caspase-3/PARP cleavage, STAT3 hyperacetylation, and DNMT1 downregulation [1]. BG45 recapitulates these HDAC3-specific phenotypes, enabling pharmacologic validation of genetic findings without the confounding effects of HDAC1/2 or HDAC6 inhibition [1].

Epigenetic Crosstalk Studies: Histone Acetylation and DNA Methylation Interplay

Investigators studying the regulatory crosstalk between histone acetylation and DNA methylation can utilize BG45 to probe the HDAC3-DNMT1 axis. Evidence shows that HDAC3 inhibition via BG45 downregulates DNMT1 expression through c-Myc degradation and DNMT1 hyperacetylation, reducing DNMT1 protein stability [2]. This effect is HDAC3-specific and not observed with HDAC1/2 knockdown. Combined BG45 and 5-azacytidine treatment produces synergistic anti-MM activity in vitro and in vivo [2], supporting dual epigenetic targeting strategies.

Preclinical Evaluation of HDAC3-Selective Inhibition in Multiple Myeloma Combination Regimens

For translational researchers evaluating HDAC3-selective inhibitors in multiple myeloma models, BG45 provides a validated tool compound with established in vivo dosing and demonstrated synergy with both bortezomib and lenalidomide. BG45 (50 mg/kg) significantly inhibits tumor growth in MM.1S xenografts as monotherapy and enhances bortezomib activity [1]. Additionally, BG45 synergizes with lenalidomide in MM cell lines through JAK2/STAT3 pathway modulation and apoptosis induction [3].

JAK2/STAT3 Signaling Pathway Studies in Hematologic Malignancies

Scientists investigating STAT3 signaling as a therapeutic vulnerability in multiple myeloma can use BG45 to probe HDAC3-dependent STAT3 regulation. BG45 treatment downregulates phosphorylation of STAT3 at Tyr705 and Ser727 while simultaneously triggering STAT3 hyperacetylation, suggesting crosstalk between phosphorylation and acetylation signaling [1]. Notably, neither IL-6 nor bone marrow stromal cells overcome BG45's inhibitory effect on p-STAT3 and MM cell growth [1], indicating that HDAC3 inhibition circumvents microenvironment-mediated STAT3 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BG45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.